molecular formula C14H16F2N4O2S B10931323 3-(difluoromethyl)-N-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

3-(difluoromethyl)-N-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10931323
M. Wt: 342.37 g/mol
InChI Key: DREZRHKGGPKKRX-REZTVBANSA-N
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Description

3-(difluoromethyl)-N-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-N-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common approach involves the selective electrophilic di- and monofluorinations using reagents like Selectfluor . The reaction conditions are carefully controlled to achieve the desired product with high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-N-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like trifluoromethanesulfonic anhydride (Tf₂O).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(difluoromethyl)-N-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-N-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(difluoromethyl)-N-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H16F2N4O2S

Molecular Weight

342.37 g/mol

IUPAC Name

(E)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-[4-methoxy-3-(methoxymethyl)phenyl]methanimine

InChI

InChI=1S/C14H16F2N4O2S/c1-21-8-10-6-9(4-5-11(10)22-2)7-17-20-13(12(15)16)18-19-14(20)23-3/h4-7,12H,8H2,1-3H3/b17-7+

InChI Key

DREZRHKGGPKKRX-REZTVBANSA-N

Isomeric SMILES

COCC1=C(C=CC(=C1)/C=N/N2C(=NN=C2SC)C(F)F)OC

Canonical SMILES

COCC1=C(C=CC(=C1)C=NN2C(=NN=C2SC)C(F)F)OC

Origin of Product

United States

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